Heptabromonaphthalene

描述

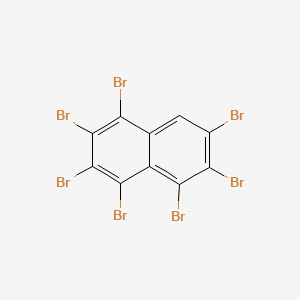

Structure

3D Structure

属性

CAS 编号 |

55688-01-2 |

|---|---|

分子式 |

C10HBr7 |

分子量 |

680.4 g/mol |

IUPAC 名称 |

1,2,3,4,5,6,7-heptabromonaphthalene |

InChI |

InChI=1S/C10HBr7/c11-3-1-2-4(7(14)6(3)13)8(15)10(17)9(16)5(2)12/h1H |

InChI 键 |

JALNAFMBKVPZLU-UHFFFAOYSA-N |

规范 SMILES |

C1=C2C(=C(C(=C1Br)Br)Br)C(=C(C(=C2Br)Br)Br)Br |

产品来源 |

United States |

Foundational & Exploratory

Proposed Synthesis Pathways for Heptabromonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of heptabromonaphthalene is not a well-documented process in publicly available scientific literature. This guide, therefore, presents a series of proposed synthesis pathways and extrapolated experimental protocols based on established principles of naphthalene chemistry and available data for the synthesis of lower brominated naphthalenes. The information provided herein should be regarded as a theoretical framework to guide further research and development. All proposed experiments should be conducted with appropriate safety precautions and under the supervision of qualified personnel.

Introduction

Polybrominated naphthalenes (PBNs) are a class of aromatic compounds that have garnered interest for their potential applications in materials science, flame retardants, and as intermediates in organic synthesis. While the synthesis of lower brominated naphthalenes, such as mono-, di-, tri-, and tetrabromonaphthalene, is described in the literature, the preparation of highly brominated congeners like this compound presents a significant synthetic challenge. This is primarily due to the deactivating effect of the bromine substituents, which progressively slows down the rate of subsequent electrophilic aromatic substitution reactions.

This technical guide aims to provide a comprehensive overview of potential synthetic strategies to achieve this compound. It is designed to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who are interested in the synthesis of highly halogenated aromatic compounds. The guide will detail proposed reaction pathways, extrapolated experimental protocols, and present key data in a structured format to facilitate comparison and further investigation.

Challenges in the Synthesis of this compound

The primary obstacle in the synthesis of this compound is the steric hindrance and electronic deactivation of the naphthalene ring as more bromine atoms are introduced. Each added bromine atom withdraws electron density from the aromatic system, making it less susceptible to further electrophilic attack. Overcoming this requires forcing reaction conditions, which can lead to a number of challenges, including:

-

Low Reaction Rates: The deactivated ring system requires high temperatures and/or highly active catalysts to promote bromination.

-

Isomer Formation: The substitution pattern on the naphthalene ring can lead to the formation of multiple isomers, complicating purification.

-

Side Reactions: Harsh reaction conditions can lead to undesired side reactions, such as debromination or rearrangement.

-

Limited Solubility: As the degree of bromination increases, the solubility of the resulting PBNs in common organic solvents tends to decrease, posing challenges for both reaction and purification.

Proposed Synthesis Pathway: Exhaustive Electrophilic Bromination

The most direct approach to this compound is the exhaustive electrophilic bromination of naphthalene. This method involves treating naphthalene with an excess of a brominating agent in the presence of a Lewis acid catalyst under forcing conditions.

A plausible multi-step electrophilic bromination pathway could proceed as follows:

-

Initial Bromination: Naphthalene is first brominated to a mixture of mono- and dibromonaphthalenes. This is a relatively facile process and can be achieved under mild conditions.[1]

-

Polybromination: The mixture of lower brominated naphthalenes is then subjected to more vigorous bromination conditions to introduce additional bromine atoms, leading to tri-, tetra-, and higher brominated naphthalenes.[2]

-

Forced Bromination to this compound: The final and most challenging step involves the bromination of the highly substituted naphthalene core to achieve the desired heptabromo- substitution pattern. This will likely require high temperatures, a significant excess of the brominating agent, and a potent catalyst system.

The following diagram illustrates the proposed logical workflow for the synthesis of this compound via exhaustive bromination.

Caption: Proposed workflow for the synthesis of this compound via exhaustive electrophilic bromination.

Proposed Experimental Protocols

The following are extrapolated experimental protocols for the synthesis of this compound. These protocols are based on literature precedents for the synthesis of polybrominated naphthalenes and are intended as a starting point for experimental investigation.

General Considerations

-

Safety: Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Anhydrous Conditions: Lewis acid catalysts are sensitive to moisture. All glassware should be oven-dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Selection: The choice of solvent is critical. It must be inert to the reaction conditions and capable of dissolving the starting materials and intermediates. Potential solvents include halogenated hydrocarbons (e.g., dichloromethane, chloroform, carbon tetrachloride) or nitrobenzene.

Protocol 1: High-Temperature Bromination with a Lewis Acid Catalyst

This protocol is an extrapolation from known procedures for the synthesis of tetrabromonaphthalenes and hexabromonaphthalene.[2]

Materials:

-

Naphthalene

-

Anhydrous Iron(III) Bromide (FeBr₃) or Aluminum Chloride (AlCl₃)

-

Liquid Bromine (Br₂)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)

-

Aqueous Sodium Bisulfite Solution (NaHSO₃)

-

Aqueous Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, add naphthalene (1.0 eq) and the chosen anhydrous solvent (e.g., CCl₄).

-

Catalyst Addition: To the stirred suspension, add the Lewis acid catalyst (e.g., FeBr₃, 0.1 eq) in one portion.

-

Bromine Addition: From the dropping funnel, add liquid bromine (at least 7.0 eq, likely a significant excess will be required) dropwise to the reaction mixture. The addition should be slow to control the initial exothermic reaction.

-

Reaction: After the addition of bromine is complete, slowly heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C) and maintain reflux for an extended period (e.g., 24-72 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding an aqueous solution of sodium bisulfite to destroy any excess bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: The crude product will likely be a mixture of various brominated naphthalenes. Purification can be attempted by fractional crystallization from a suitable solvent (e.g., toluene, xylene) or by column chromatography on silica gel.

The following diagram illustrates the proposed experimental workflow for this protocol.

Caption: Proposed experimental workflow for the high-temperature bromination of naphthalene.

Data Presentation

As no experimental data for the synthesis of this compound is available, the following table presents a hypothetical summary of expected outcomes based on the trends observed in the synthesis of lower brominated naphthalenes. This table is intended to serve as a template for recording experimental data.

| Parameter | Proposed Condition/Value | Rationale/Comments |

| Starting Material | Naphthalene | |

| Brominating Agent | Liquid Bromine (Br₂) | Strong and direct brominating agent. |

| Molar Ratio (Br₂:Naphthalene) | > 10:1 | A large excess is likely necessary to drive the reaction to completion. |

| Catalyst | Anhydrous FeBr₃ or AlCl₃ | Common and effective Lewis acid catalysts for halogenation. |

| Catalyst Loading | 0.1 - 0.3 equivalents | Higher catalyst loading may be required for the deactivated ring. |

| Solvent | Carbon Tetrachloride or Nitrobenzene | Inert and high-boiling point solvents. |

| Reaction Temperature | 77 - 200 °C | Higher temperatures are expected to be necessary. |

| Reaction Time | 24 - 96 hours | Extended reaction times will likely be required. |

| Hypothetical Yield | < 20% | The yield is expected to be low due to the difficulty of the reaction. |

| Major Byproducts | Hexabromonaphthalenes, Octabromonaphthalene | Incomplete reaction or over-bromination products. |

Conclusion and Future Directions

The synthesis of this compound represents a formidable challenge in synthetic organic chemistry. The proposed pathway of exhaustive electrophilic bromination under forcing conditions provides a logical starting point for investigation. However, significant optimization of reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time, will be necessary to achieve a viable synthetic route.

Future research in this area could explore alternative synthetic strategies, such as:

-

Metal-catalyzed bromination: Utilizing more active catalyst systems to achieve bromination under milder conditions.

-

Stepwise synthesis: A more controlled approach involving the synthesis and purification of intermediate polybrominated naphthalenes followed by further bromination.

-

Bromination of activated naphthalene derivatives: Starting with a more electron-rich naphthalene derivative to facilitate the initial bromination steps.

The development of a reliable synthesis for this compound would open up new avenues for research into the properties and applications of highly halogenated aromatic compounds.

References

physical and chemical properties of heptabromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of heptabromonaphthalene, a highly brominated derivative of naphthalene. Due to the limited availability of experimental data for a specific this compound isomer, this guide focuses on the properties of the closely related and well-studied 1,2,3,4,5,6,7-heptachloronaphthalene as a predictive analogue, supplemented with general data for polybrominated naphthalenes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental sciences.

Physicochemical Properties

Quantitative data for the physical and chemical properties of 1,2,3,4,5,6,7-heptachloronaphthalene, which is expected to have similar properties to this compound, are summarized in the table below. These values are calculated and provide a strong estimation of the expected properties for the heptabrominated analogue.

| Property | Value | Source |

| Molecular Formula | C₁₀HBr₇ | - |

| Molecular Weight | 680.4 g/mol | Calculated |

| CAS Number | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Low in water; soluble in organic solvents | [1] |

| LogP (Octanol/Water Partition Coefficient) | High (estimated) | [1] |

| Vapor Pressure | Low | [2] |

Note: The molecular weight is calculated for C₁₀HBr₇. The CAS number for 1,2,3,4,5,6,7-heptachloronaphthalene is 58863-14-2[3][4]. The properties of polyhalogenated naphthalenes, such as solubility and LogP, are generally characterized by low aqueous solubility and high lipophilicity, leading to their persistence and bioaccumulation in the environment[1].

Experimental Protocols

This section outlines general experimental protocols for the synthesis and analysis of polybrominated naphthalenes, which can be adapted for this compound.

Synthesis of Polybrominated Naphthalenes

The synthesis of polybrominated naphthalenes typically involves the direct bromination of naphthalene using a brominating agent in the presence of a catalyst.

General Protocol for Electrophilic Aromatic Bromination:

-

Reactants: Naphthalene, N-bromosuccinimide (NBS) as the brominating agent, and a suitable solvent such as acetonitrile[5].

-

Procedure: To a solution of naphthalene in the chosen solvent, NBS is added in portions at a controlled temperature (e.g., 0 °C to room temperature)[5].

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane)[5].

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to obtain the desired polybrominated naphthalene congener[5].

The degree of bromination can be controlled by adjusting the stoichiometry of the brominating agent and the reaction conditions[5].

Analytical Methods

The analysis of polybrominated naphthalenes in various matrices is crucial for environmental monitoring and toxicological studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Polyhalogenated Naphthalenes:

-

Sample Preparation: Extraction of the analytes from the sample matrix (e.g., soil, water, biological tissues) is performed using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with organic solvents such as hexane or dichloromethane[6][7][8].

-

Clean-up: The extract is purified to remove interfering substances using techniques like adsorption chromatography on silica gel or Florisil[8].

-

GC-MS Analysis: The purified extract is injected into a gas chromatograph coupled to a mass spectrometer. A capillary column with a suitable stationary phase is used for the separation of the different congeners[8].

-

Detection and Quantification: The mass spectrometer is operated in electron ionization (EI) mode, and the analytes are identified and quantified based on their characteristic mass spectra and retention times[8].

Spectroscopic Data

Due to the lack of specific experimental spectra for this compound, this section provides general characteristics expected for its spectroscopic analysis.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of seven bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). The molecular ion peak (M⁺) would be a cluster of peaks with a specific intensity distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1,2,3,4,5,6,7-heptabromonaphthalene would show a single signal for the remaining proton on the naphthalene ring. The chemical shift of this proton would be significantly downfield due to the deshielding effect of the seven bromine atoms. The expected chemical shift would likely be in the aromatic region (δ 7-9 ppm)[1][2][9][10][11].

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by absorptions corresponding to the C-Br stretching vibrations and the aromatic C-C stretching vibrations. The C-H stretching vibration of the single aromatic proton would be observed around 3030-3100 cm⁻¹[7][12][13][14][15]. The C-Br stretching vibrations typically appear in the fingerprint region, below 700 cm⁻¹[16].

Toxicological Properties and Biological Interactions

Polychlorinated and polybrominated naphthalenes are recognized as persistent organic pollutants (POPs) with significant toxicological concerns[6][17][18].

General Toxicity

Exposure to polyhalogenated naphthalenes has been associated with a range of adverse health effects, including hepatotoxicity (liver damage), neurotoxicity, and endocrine disruption[17][18]. The toxicity of these compounds often depends on the degree and position of halogenation[6]. Highly chlorinated congeners, particularly those with chlorine atoms at the 2, 3, 6, and 7 positions, are known to exhibit dioxin-like toxicity[6].

Induction of Cytochrome P450 Enzymes

One of the key mechanisms of toxicity for polyhalogenated aromatic hydrocarbons is the induction of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2[19][20]. This induction is mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

The following diagram illustrates the general signaling pathway for the induction of CYP enzymes by polyhalogenated aromatic hydrocarbons.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

This pathway highlights how exposure to compounds like this compound can lead to the increased production of metabolic enzymes, which can have both detoxification and bioactivation roles, potentially leading to the formation of toxic metabolites.

Conclusion

This compound represents a complex and environmentally significant class of polyhalogenated aromatic hydrocarbons. While specific experimental data remains scarce, this guide provides a comprehensive overview based on available information for analogous compounds and general principles of polyhalogenated naphthalenes. The provided protocols and toxicological insights are intended to aid researchers in their study of this and related compounds, emphasizing the need for further experimental investigation to fully characterize its properties and environmental impact.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. compoundchem.com [compoundchem.com]

- 3. 1,2,3,4,5,6,7-Heptachloronaphthalene [webbook.nist.gov]

- 4. Naphthalene, 1,2,3,4,5,6,7-heptachloro - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1,2,3,4,5,6,7-Heptafluoronaphthalene | C10HF7 | CID 15467419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and performance evaluation of an analytical method for the analysis of polychlorinated naphthalenes (PCNs) and polychlorinated biphenyls (PCBs) accumulated in pine needles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. Proton NMR Table [www2.chemistry.msu.edu]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. osha.gov [osha.gov]

- 17. farmacja.umed.pl [farmacja.umed.pl]

- 18. The toxicological profile of polychlorinated naphthalenes (PCNs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Acute toxicity of polychlorinated naphthalenes and their effect on cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Heptabromonaphthalene: A Technical Overview for Researchers

Polybrominated naphthalenes are a class of brominated aromatic hydrocarbons that have seen use as flame retardants and in other industrial applications. Their persistence in the environment and potential for bioaccumulation have made them a subject of toxicological and environmental research.

Physicochemical Data

Quantitative data for polybrominated naphthalenes are summarized below. Due to the lack of a specific CAS number for a single heptabromonaphthalene isomer, the molecular weight is a theoretical calculation. Data for the closely related hexabromonaphthalene is provided for comparison.

| Property | Value | Source/Method |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₀HBr₇ | - |

| Molecular Weight | 680.45 g/mol | Theoretical |

| CAS Number | Not readily available for a specific isomer | - |

| Related Compound | Hexabromonaphthalene | - |

| CAS Number (Hexabromo-) | 56480-06-9 | EPA SRS |

| Molecular Weight (Hexabromo-) | 601.55 g/mol | EPA SRS |

Toxicological Profile

The toxicological effects of PBNs are primarily associated with their ability to act as dioxin-like compounds. Many congeners of PBNs are known to interact with the aryl hydrocarbon receptor (AhR), a key transcription factor involved in the regulation of various biological processes, including the metabolism of xenobiotics.[1]

Activation of the AhR signaling pathway can lead to a range of adverse health effects, including immunotoxicity, reproductive and developmental toxicity, and carcinogenicity.[1] The toxicological data on specific PBN congeners is limited, with much of the available information derived from studies on commercial mixtures or related compounds like polychlorinated naphthalenes (PCNs).

Experimental Protocols

Analysis of Polybrominated Naphthalenes by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of PBNs in environmental and biological matrices is typically performed using gas chromatography coupled with mass spectrometry (GC-MS). The following is a generalized protocol based on methods for similar halogenated compounds.

1. Sample Preparation:

-

Extraction: Soxhlet extraction or pressurized liquid extraction (PLE) are common techniques. A non-polar solvent such as hexane or a mixture of hexane and dichloromethane is typically used.

-

Cleanup: The crude extract is cleaned to remove interfering compounds. This is often achieved using multi-layer silica gel columns.

2. GC-MS Parameters:

-

Gas Chromatograph: A high-resolution capillary column (e.g., DB-5ms) is used for separation.

-

Oven Temperature Program: A programmed temperature ramp is crucial for separating the different PBN congeners. A typical program might start at a lower temperature (e.g., 90°C), ramp to an intermediate temperature (e.g., 160°C), and then ramp to a final, higher temperature (e.g., 300°C) and hold.[2]

-

Inlet and Ion Source Temperatures: These are typically maintained at high temperatures (e.g., 270°C and 330°C, respectively) to ensure efficient vaporization and ionization.[2]

-

Mass Spectrometer: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[2]

Signaling Pathway

The primary signaling pathway implicated in the toxicity of many polyhalogenated aromatic hydrocarbons, including PBNs, is the Aryl Hydrocarbon Receptor (AhR) pathway.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by PBNs.

References

- 1. Risks for animal and human health related to the presence of polychlorinated naphthalenes (PCNs) in feed and food - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Distribution of Polychlorinated Naphthalenes in Sediment From Industrialized Coastal Waters of Korea With the Optimized Cleanup and GC-MS/MS Methods [frontiersin.org]

Heptabromonaphthalene: A Technical Overview of Its Commercial Production, Applications, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptabromonaphthalene is a member of the polybrominated naphthalene (PBN) family of compounds, which have been utilized primarily as flame retardants. This technical guide provides a comprehensive overview of the commercial production, historical uses, and toxicological properties of this compound. Due to its persistence in the environment and potential for toxic effects, the production and use of this compound and other PBNs have been significantly curtailed. This document summarizes the available scientific data, including physical and chemical properties, and outlines the analytical methods for its detection. Toxicological data, largely extrapolated from studies on related polychlorinated naphthalenes (PCNs), indicate that PBNs can act as dioxin-like compounds, posing potential health risks.

Introduction

Polybrominated naphthalenes (PBNs) are a class of brominated aromatic hydrocarbons that have seen use as additive flame retardants in a variety of commercial and industrial products. This compound, a naphthalene molecule substituted with seven bromine atoms, exists as a mixture of various isomers. These compounds were valued for their ability to inhibit combustion in plastics, textiles, and other flammable materials. However, growing concerns over their environmental persistence, bioaccumulation, and potential toxicity have led to a significant decline in their production and use. This guide aims to provide a detailed technical resource for researchers and professionals on the key aspects of this compound.

Commercial Production

The commercial production of this compound, similar to other PBNs and their chlorinated counterparts (PCNs), was not as a single, pure congener but as isomeric mixtures. The manufacturing process for PCNs, which serves as a model for PBN production, involves the direct halogenation of molten naphthalene.

Synthesis Methodology

The general synthetic route for polyhalogenated naphthalenes involves the electrophilic substitution of hydrogen atoms on the naphthalene ring with halogens.

Experimental Protocol: Synthesis of Polychlorinated Naphthalenes (as an analogue for PBNs)

A common industrial method for the production of polychlorinated naphthalenes involves the following steps:

-

Reactants : Molten technical-grade naphthalene is reacted with chlorine gas.

-

Catalyst : The reaction is catalyzed by a metal halide, most commonly iron(III) chloride (FeCl₃) or antimony(V) chloride (SbCl₅).

-

Reaction Conditions : The reaction temperature is typically maintained between 80°C and 180°C. The degree of chlorination is controlled by adjusting the reaction time and temperature, with higher temperatures yielding more highly chlorinated naphthalenes.

-

Purification : The crude product is then neutralized with soda ash or caustic soda, followed by fractional distillation under reduced pressure and purification with activated clay.

It is presumed that a similar process is employed for the production of polybrominated naphthalenes, substituting chlorine gas with bromine.

Physical and Chemical Properties

Specific experimental data for this compound is scarce. However, properties can be estimated based on data from its chlorinated analogue, 1,2,3,4,5,6,7-heptachloronaphthalene, and general trends for polyhalogenated compounds.

Table 1: Physical and Chemical Properties of 1,2,3,4,5,6,7-Heptachloronaphthalene (Analogue for this compound)

| Property | Value | Source |

| Chemical Formula | C₁₀HCl₇ | [1][2] |

| Molecular Weight | 369.29 g/mol | [1][2] |

| CAS Number | 58863-14-2 | [1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 101.46 kJ/mol | [2] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -12.60 kJ/mol | [2] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 8.54 kJ/mol | [2] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 77.10 kJ/mol | [2] |

| Log10 of Water Solubility (log10WS) | -8.07 mol/L | [2] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 7.414 | [2] |

| McGowan's Characteristic Volume (McVol) | 194.220 ml/mol | [2] |

| Critical Pressure (Pc) | 2587.22 kPa | [2] |

Note: These values are for the heptachloro- analogue and should be considered as estimates for this compound.

Commercial Uses

The primary application of this compound and other PBNs has been as flame retardants.[3] Their high bromine content makes them effective at interrupting the radical chain reactions that occur during combustion.

Key Application Areas:

-

Plastics and Polymers: Incorporated into various plastics to meet flammability standards in electronics, construction materials, and automotive components.

-

Textiles: Used to impart flame resistance to upholstery, carpets, and industrial fabrics.

-

Adhesives and Sealants: Added to formulations to reduce their flammability.

The use of PBNs has been largely phased out in many parts of the world due to health and environmental concerns.

Analytical Methods

The detection and quantification of this compound in biological and environmental samples typically involve chromatographic techniques coupled with mass spectrometry.

Table 2: Common Analytical Methods for Polyhalogenated Naphthalenes

| Technique | Detector | Application | Reference |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Environmental and biological samples | [4][5] |

| Electron Capture Detector (ECD) | Biological samples | [4] | |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) or Fluorescence Detector | Environmental and biological samples | [4][5] |

Experimental Protocol: Sample Preparation and Analysis by GC/MS

-

Extraction : The sample (e.g., soil, tissue) is extracted with an organic solvent such as hexane or a mixture of hexane and dichloromethane.

-

Cleanup : The extract is purified to remove interfering compounds. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or alumina cartridges.

-

Analysis : The cleaned extract is injected into a gas chromatograph coupled with a mass spectrometer (GC/MS). The GC separates the different PBN isomers, and the MS provides identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

Toxicology and Metabolism

The toxicological profile of this compound is not well-characterized individually. However, studies on PBNs and the more extensively studied PCNs provide significant insights into their potential health effects.

Dioxin-Like Activity

Many halogenated aromatic hydrocarbons, including PBNs and PCNs, are known to exhibit "dioxin-like" toxicity.[3] This toxicity is mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of a wide range of genes.

Activation of the AhR by compounds like this compound can lead to a range of toxic responses, including:

-

Induction of cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2)[3][6]

-

Disruption of endocrine function

-

Developmental and reproductive toxicity

-

Immunotoxicity

-

Carcinogenesis

Metabolism and Excretion

The metabolism of PBNs is expected to be similar to that of PCNs. The rate of metabolism generally decreases with an increasing degree of halogenation.[7] Lower brominated naphthalenes can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can then be conjugated and excreted.[7] However, highly brominated congeners like this compound are more resistant to metabolism, leading to their persistence and bioaccumulation in fatty tissues.[3][7] The primary route of elimination for these persistent compounds is through fecal excretion.[7]

Environmental Fate

Due to their chemical stability and hydrophobicity, PBNs are persistent in the environment. They are resistant to biodegradation and can be transported over long distances in the atmosphere.[8] Once in the environment, they tend to partition to soils, sediments, and biota. Photodegradation can occur, but it is a slow process.[9]

Conclusion

This compound, as a component of PBN flame retardant mixtures, has a legacy of industrial use that has been largely discontinued due to its adverse environmental and health impacts. While specific data on this compound is limited, information extrapolated from related polyhalogenated naphthalenes indicates that it is a persistent, bioaccumulative, and potentially toxic substance. Its primary mode of toxicity is likely through the activation of the aryl hydrocarbon receptor, a pathway shared by dioxins and other persistent organic pollutants. Continued research and monitoring are necessary to fully understand the long-term consequences of environmental contamination with these compounds.

References

- 1. 1,2,3,4,5,6,7-Heptachloronaphthalene [webbook.nist.gov]

- 2. Naphthalene, 1,2,3,4,5,6,7-heptachloro - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. tandfonline.com [tandfonline.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Acute toxicity of polychlorinated naphthalenes and their effect on cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. farmacja.umed.pl [farmacja.umed.pl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Heptabromonaphthalene in Soil and Sediment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptabromonaphthalene is a specific congener belonging to the class of polybrominated naphthalenes (PBNs). PBNs are brominated flame retardants that have been used in various industrial applications. Due to their persistent and bioaccumulative nature, they are of growing environmental concern. This technical guide provides a comprehensive overview of the current knowledge on the occurrence of this compound and, more broadly, PBNs in soil and sediment. Due to a scarcity of specific quantitative data for this compound in publicly available literature, this guide also includes data for other PBN congeners and total PBNs to provide a relevant context for researchers.

Quantitative Data on PBNs in Soil and Sediment

| Location & Sample Type | PBN Congeners Detected | Concentration Range (ng/g dry weight) | Mean Concentration (ng/g dry weight) | Reference |

| Detroit, Michigan, USA - Surface Soils and Street Dusts | Total PCNs (32 congeners) | 11 - 1933 | 61 (geometric mean) | |

| --- | Individual Congeners | |||

| Tetra- to Hexa-congeners | Most common congeners | PCN-59 most prevalent | ||

| An e-waste recycling facility, South China - Soil and Sediment | Polybrominated Diphenyl Ethers (PBDEs) | 0.26 - 824 | Not specified |

Note: The data from Detroit, Michigan pertains to polychlorinated naphthalenes (PCNs), which are structurally similar to PBNs and their environmental behavior and analytical methods are often comparable. The data from South China is for PBDEs, another class of brominated flame retardants, and is included to provide context on the levels of brominated organic pollutants found in contaminated sites. The lack of specific data for this compound highlights a significant research gap.

Experimental Protocols

The analysis of PBNs in soil and sediment involves a multi-step process including sample preparation, extraction, cleanup, and instrumental analysis. The following protocols are synthesized from various methodologies reported for PBNs and other persistent organic pollutants (POPs).

Sample Preparation

-

Drying: Soil and sediment samples are typically air-dried or freeze-dried to remove moisture.

-

Sieving: The dried samples are sieved through a mesh (e.g., 2 mm) to remove large debris and homogenize the sample.

-

Grinding: The sieved sample is often ground to a fine powder to increase the surface area for efficient extraction.

Extraction

Several techniques are employed to extract PBNs from the solid matrix. The choice of method depends on factors like laboratory resources, sample throughput, and desired extraction efficiency.

-

Soxhlet Extraction: This is a classic and robust method.

-

A known amount of the prepared sample (e.g., 10-20 g) is placed in a cellulose thimble.

-

The thimble is placed in a Soxhlet extractor.

-

The sample is extracted with a suitable solvent mixture (e.g., hexane/acetone 1:1 v/v) for an extended period (e.g., 18-24 hours).

-

-

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): This is a more modern and faster technique.

-

The sample is packed into an extraction cell.

-

The extraction is performed at elevated temperatures and pressures with a smaller volume of solvent.

-

-

Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and accelerate the extraction process.

Extract Cleanup

The raw extract contains co-extracted interfering compounds (e.g., lipids, humic substances) that need to be removed before instrumental analysis. Multi-layer silica gel chromatography is a common and effective cleanup method.

-

Column Preparation: A chromatography column is packed with multiple layers of adsorbents. A typical packing order from bottom to top might be:

-

Glass wool plug

-

Neutral silica gel

-

Potassium silicate

-

Neutral silica gel

-

Acidic silica gel (e.g., 44% H₂SO₄)

-

Neutral silica gel

-

Anhydrous sodium sulfate

-

-

Elution:

-

The concentrated extract is loaded onto the column.

-

The column is eluted with a specific solvent or a sequence of solvents (e.g., n-hexane, dichloromethane) to separate the PBNs from interferences.

-

The fraction containing the PBNs is collected.

-

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the separation and quantification of PBN congeners.

-

Gas Chromatography (GC): A capillary column with a suitable stationary phase (e.g., DB-5ms) is used to separate the different PBN congeners based on their boiling points and polarity.

-

Mass Spectrometry (MS):

-

Electron Capture Negative Ionization (ECNI): This is a highly sensitive and selective ionization technique for halogenated compounds like PBNs. It often results in the detection of the bromide ion (m/z 79 and 81), providing high sensitivity.

-

Electron Impact (EI): This ionization method provides more structural information and is used for confirmation.

-

-

-

High-Resolution Mass Spectrometry (HRMS): Provides higher mass accuracy, which aids in the unambiguous identification of target compounds.

Visualizations

Experimental Workflow for PBN Analysis in Soil and Sediment

Heptabromonaphthalene in Aquatic Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of heptabromonaphthalene levels in aquatic environments. Due to a scarcity of publicly available data specifically on this compound, this guide draws upon information from related polybrominated and polychlorinated naphthalenes (PBNs and PCNs) to infer potential environmental behavior, analytical methodologies, and bioaccumulation pathways. This approach is necessary as the structural similarities suggest comparable environmental fate and analytical challenges.

Introduction to this compound

This compound is a member of the polybrominated naphthalene (PBN) group of compounds. These are aromatic hydrocarbons consisting of a naphthalene structure substituted with one to eight bromine atoms. PBNs, including this compound, have been used as flame retardants in various industrial and consumer products. Their persistence, potential for bioaccumulation, and toxicological properties raise concerns about their impact on aquatic ecosystems.

Quantitative Data on Polyhalogenated Naphthalenes in Aquatic Environments

Table 1: Concentrations of Polychlorinated Naphthalenes (PCNs) in River Sediments

| Location | Total PCN Concentration (ng/g dry weight) | Predominant Congeners | Reference |

| Yangtze River, China | 0.103 - 1.631 | Mono-, Di-, and Tri-PCNs | [1][2] |

| Detroit River, USA | Up to 8200 (suspended sediment) | Not specified | [3] |

Note: This data is for PCNs and should be interpreted with caution as a proxy for PBNs like this compound. The concentrations of specific PBN congeners will depend on their production volumes, usage patterns, and environmental persistence.

Experimental Protocols for the Analysis of Polyhalogenated Naphthalenes

The analytical methods for detecting and quantifying this compound and other PBNs in environmental samples are complex and require sensitive instrumentation. The protocols generally involve extraction, clean-up, and instrumental analysis.

Sample Collection and Preparation

-

Water: Water samples are typically collected in amber glass bottles to prevent photodegradation. Due to the low expected concentrations, large volume sampling may be necessary to achieve detectable levels.[4] Solid-phase extraction (SPE) is a common technique for concentrating analytes from water samples.[5]

-

Sediment: Sediment samples are collected using grab samplers or corers. They are typically frozen until analysis to minimize microbial degradation of the target compounds.

-

Biota: Tissue samples from aquatic organisms, such as fish and invertebrates, are collected to assess bioaccumulation. The samples are homogenized and stored frozen.

Extraction

-

Water: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed to extract polyhalogenated naphthalenes from water samples.[5]

-

Sediment and Biota: Soxhlet extraction or accelerated solvent extraction (ASE) with organic solvents like hexane or dichloromethane are standard methods for solid matrices.[6]

Clean-up

Crude extracts from environmental samples contain numerous co-extracted substances that can interfere with the analysis. Clean-up procedures are essential to remove these interferences. Multi-layered silica gel columns, alumina chromatography, and gel permeation chromatography (GPC) are frequently used for this purpose.[5]

Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the primary technique for the analysis of polyhalogenated naphthalenes. For highly sensitive and selective detection, high-resolution gas chromatography-high-resolution mass spectrometry (HRGC-HRMS) is often the method of choice.[7][8]

Diagram 1: General Experimental Workflow for the Analysis of this compound in Aquatic Samples

Caption: A generalized workflow for the analysis of this compound from environmental samples.

Bioaccumulation and Signaling Pathways

Persistent organic pollutants like this compound have the potential to bioaccumulate in aquatic organisms and biomagnify through the food web. Due to their lipophilic nature, these compounds tend to partition into the fatty tissues of organisms.

The toxicity of some polyhalogenated naphthalenes is mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism.

Diagram 2: Simplified Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Simplified diagram of the AhR signaling pathway, a potential mechanism of toxicity for PBNs.

Conclusion and Future Research Directions

While specific data on this compound levels in aquatic environments are limited, the information available for related polyhalogenated compounds suggests a potential for persistence, bioaccumulation, and toxicity. Further research is critically needed to:

-

Develop and validate sensitive analytical methods for the routine monitoring of this compound and other PBNs in water, sediment, and biota.

-

Conduct field studies to determine the environmental concentrations of this compound in various aquatic ecosystems.

-

Investigate the toxicokinetics and toxicodynamics of this compound in a range of aquatic species.

-

Elucidate the specific signaling pathways and adverse outcome pathways associated with this compound exposure.

This information is essential for conducting accurate ecological risk assessments and for developing effective management strategies to protect aquatic environments from the potential adverse effects of these persistent organic pollutants.

References

- 1. researchgate.net [researchgate.net]

- 2. Distributions of Polychlorinated Naphthalenes in Sediments of the Yangtze River, China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Persistent organic pollutants in Detroit River suspended sediments: polychlorinated dibenzo-p-dioxins and dibenzofurans, dioxin-like polychlorinated biphenyls and polychlorinated naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Validating Analytical Protocols to Determine Selected Pesticides and PCBs Using Routine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the environmental analysis of polychlorinated naphthalenes and toxaphene. | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Bioaccumulation of Polybrominated Naphthalenes (PBNs) in Wildlife: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature contains very limited specific data on the bioaccumulation of heptabromonaphthalene in wildlife. This guide therefore provides a comprehensive overview of the broader class of Polybrominated Naphthalenes (PBNs), a group of compounds to which this compound belongs. The information presented is based on the available scientific evidence for PBNs and related compounds, such as Polychlorinated Naphthalenes (PCNs), and is intended to serve as a foundational resource for researchers in the field.

Introduction

Polybrominated naphthalenes (PBNs) are a class of brominated flame retardants (BFRs) that share structural similarities with polychlorinated naphthalenes (PCNs) and polybrominated biphenyls (PBBs). PBNs are persistent, bioaccumulative, and toxic (PBT) compounds, raising concerns about their potential impact on wildlife and human health.[1] They can enter the environment through various pathways, including industrial emissions and the disposal of products containing these flame retardants. Due to their lipophilic nature, PBNs have a tendency to accumulate in the fatty tissues of organisms, leading to biomagnification in food webs.[1] This guide provides a technical overview of the current understanding of PBN bioaccumulation in wildlife, including available quantitative data, experimental protocols, and potential biological effects.

Physicochemical Properties and Toxicological Profile

PBNs consist of a naphthalene ring system where hydrogen atoms are replaced by one to eight bromine atoms, resulting in numerous possible congeners. Their physicochemical properties, such as hydrophobicity and resistance to degradation, vary depending on the degree of bromination.[1] The toxicological profile of PBNs is not as extensively studied as that of their chlorinated analogues, the PCNs. However, studies on PCNs indicate a range of adverse effects, including hepatotoxicity, neurotoxicity, endocrine disruption, and reproductive disorders.[2][3] Some PCN congeners, particularly the higher chlorinated ones, are known to elicit dioxin-like activity through their interaction with the aryl hydrocarbon receptor (AhR).[2][3] Given the structural similarities, it is plausible that PBNs, especially the higher brominated congeners like this compound, may exhibit similar toxicological properties.

Bioaccumulation in Wildlife

Data on the concentration of PBNs in wildlife are scarce. Most studies on halogenated naphthalenes in the environment have focused on the chlorinated forms. However, the lipophilic nature and persistence of PBNs suggest a high potential for bioaccumulation.

Quantitative Data

| Species | Tissue | Compound Class | Concentration (ng/g lipid weight) | Location | Reference |

| Harbor Seal (Phoca vitulina) | Blubber | Total PCNs | up to 1200 | Baltic Sea | Falandysz et al. (1997) |

| White-tailed Sea Eagle (Haliaeetus albicilla) | Muscle | Total PCNs | 130 - 2800 | Baltic Sea | Falandysz et al. (1996) |

| Flounder (Platichthys flesus) | Liver | Total PCNs | 2.5 - 12 | Gulf of Gdańsk | Falandysz & Rappe (1996) |

| Blue Mussel (Mytilus edulis) | Soft tissue | Total PCNs | 0.8 - 4.5 | Gulf of Gdańsk | Falandysz & Rappe (1996) |

Note: The data presented for PCNs are used as a proxy due to the lack of specific data for PBNs and this compound.

Experimental Protocols

The analysis of PBNs in biological matrices is challenging due to their low concentrations and the presence of interfering compounds. The following section outlines a general experimental workflow for the analysis of PBNs in wildlife tissues, based on methodologies used for related compounds like PCNs and other persistent organic pollutants (POPs).

Sample Preparation and Extraction

-

Sample Collection and Storage: Wildlife tissues (e.g., liver, muscle, blubber) are collected and stored frozen at -20°C or lower until analysis to prevent degradation of the target analytes.

-

Homogenization and Lyophilization: The tissue samples are homogenized to ensure uniformity. For tissues with high water content, lyophilization (freeze-drying) is often performed to remove water, which can interfere with the extraction process.

-

Extraction: The homogenized or lyophilized sample is typically extracted using a non-polar solvent or a mixture of solvents. Common extraction techniques include:

-

Soxhlet Extraction: A classical technique involving continuous extraction with a solvent like hexane or a hexane/acetone mixture.

-

Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to accelerate the extraction process.

-

Solid-Phase Extraction (SPE): Used for cleaner sample matrices or for pre-concentration of the analytes.

-

Sample Cleanup (Purification)

The crude extract contains lipids and other co-extracted substances that can interfere with the analysis. Therefore, a cleanup step is essential.

-

Lipid Removal:

-

Gel Permeation Chromatography (GPC): A size-exclusion chromatography technique that separates the large lipid molecules from the smaller PBN molecules.

-

Acid Digestion: Concentrated sulfuric acid is used to destroy the lipid matrix. This method is suitable for acid-stable compounds like PBNs.

-

-

Fractionation:

-

Florisil or Silica Gel Chromatography: These adsorption chromatography techniques are used to separate PBNs from other co-extracted compounds, such as PCBs and organochlorine pesticides. The columns are typically eluted with solvents of increasing polarity.

-

Instrumental Analysis

The final determination and quantification of PBNs are performed using high-resolution analytical instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of PBNs.

-

High-Resolution Mass Spectrometry (HRMS): Provides high selectivity and sensitivity, which is crucial for the analysis of trace levels of PBNs in complex matrices.

-

Electron Capture Negative Ionization (ECNI): A sensitive ionization technique for halogenated compounds.

-

-

Quantification: Quantification is typically performed using an internal standard method, where a known amount of a labeled PBN congener (e.g., ¹³C-labeled) is added to the sample at the beginning of the analytical procedure to correct for losses during sample preparation and analysis.

Visualizations

Bioaccumulation and Trophic Transfer of PBNs

Caption: Conceptual model of PBN bioaccumulation and trophic transfer in an aquatic food web.

Experimental Workflow for PBN Analysis in Wildlife Tissues

Caption: General experimental workflow for the analysis of PBNs in wildlife tissues.

Knowledge Gaps and Future Research

The current body of scientific literature has significant knowledge gaps regarding the bioaccumulation of PBNs, and specifically this compound, in wildlife. Key areas for future research include:

-

Environmental Monitoring: There is a pressing need for comprehensive monitoring studies to determine the environmental concentrations of various PBN congeners, including this compound, in different environmental compartments and wildlife species.

-

Toxicological Studies: Further research is required to elucidate the toxicological effects of individual PBN congeners and mixtures on wildlife. This should include studies on their potential to disrupt endocrine function and other physiological processes.

-

Trophic Transfer and Bioaccumulation Factors: Field and laboratory studies are needed to determine the bioaccumulation factors (BAFs) and trophic magnification factors (TMFs) of PBNs in different food webs.

-

Metabolism and Toxicokinetics: Understanding the metabolic fate of PBNs in different wildlife species is crucial for assessing their bioaccumulation potential and toxicity.

References

An In-depth Technical Guide on the Toxicological Profile of Heptabromonaphthalene

Disclaimer: Publicly available toxicological data specifically for heptabromonaphthalene is limited. This guide synthesizes information on closely related polybrominated naphthalenes (PBNs), primarily hexabromonaphthalene (HBN), to provide an inferred toxicological profile. The information presented should be interpreted with caution, as the toxicokinetics and toxicodynamics of PBNs can vary with the degree and position of bromine substitution.

Introduction

This compound is a member of the polybrominated naphthalene (PBN) class of compounds. PBNs are halogenated aromatic hydrocarbons that have been used as flame retardants and in other industrial applications. Due to their chemical stability and lipophilicity, PBNs are persistent in the environment and can bioaccumulate in living organisms, raising concerns about their potential for toxicity. This guide provides a summary of the available toxicological data for PBNs, with a focus on providing a potential toxicological profile for this compound.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

While no specific data for this compound is available, a study on a mixture of hexabromonaphthalene (HBN) isomers (1,2,3,4,6,7-HBN and 2,3,4,5,6,7-HBN) in male Fischer-344 rats provides insights into the likely toxicokinetic behavior of highly brominated naphthalenes[1].

Data on the Disposition of Hexabromonaphthalene in Rats

| Parameter | Route of Administration | Dose | Findings |

| Absorption | Oral | 0.4 and 4.0 µmol/kg | Incompletely absorbed.[1] |

| Distribution | Intravenous | 0.4 µmol/kg | Initial redistribution to liver and fat within the first day (30.7% and 12.3% of the dose, respectively). By day 35, liver and adipose tissue remained the major depots, containing 26% and 4.6% of the dose, respectively, as unmetabolized HBN.[1] |

| Metabolism | Intravenous | 0.4 µmol/kg | Over 60% of the dose was metabolized. The study tentatively identified the 1,2,3,4,6,7-HBN isomer as the more readily metabolized compound.[1] |

| Excretion | Intravenous | 0.4 µmol/kg | Primarily fecal excretion, accounting for 24% of the dose by day 1, 44% by day 3, and 62% by day 35. Urinary excretion was negligible. The excreted compounds were in the form of metabolites.[1] |

Experimental Protocol: Disposition of Hexabromonaphthalene in Rats [1]

-

Test Substance: A mixture of two hexabromonaphthalene isomers, 1,2,3,4,6,7-HBN and 2,3,4,5,6,7-HBN (60:40 ratio), radiolabeled with carbon-14.

-

Animal Model: Male Fischer-344 rats.

-

Dosing:

-

Oral administration: 0.4 and 4.0 µmol/kg body weight.

-

Intravenous administration: 0.4 µmol/kg body weight.

-

-

Sample Collection: Urine and feces were collected at various time points up to 35 days. Tissues were collected at sacrifice.

-

Analysis: Radioactivity in excreta and tissues was quantified to determine the absorption, distribution, and excretion of the HBN mixture. The nature of the radioactivity (parent compound vs. metabolites) was also assessed.

Potential Mechanisms of Toxicity: Metabolic Activation

The toxicity of many aromatic hydrocarbons, including naphthalene, is linked to their metabolic activation by cytochrome P450 (CYP) enzymes. This process can lead to the formation of reactive electrophilic metabolites that can bind to cellular macromolecules, such as DNA, proteins, and lipids, causing cellular damage and toxicity. While the specific metabolic pathways for this compound have not been elucidated, the metabolism of the parent compound, naphthalene, provides a plausible model for the initial steps of bioactivation.

The metabolism of naphthalene is initiated by CYP-mediated oxidation to form an epoxide, which can then undergo further enzymatic transformations to produce various metabolites, including dihydrodiols, phenols, and quinones. Some of these metabolites are reactive and have been implicated in the toxic effects of naphthalene. Given that PBNs are also aromatic hydrocarbons, a similar metabolic activation pathway is likely.

Below is a generalized diagram illustrating the potential metabolic activation of a polybrominated naphthalene.

Caption: Potential metabolic activation pathway of a polybrominated naphthalene.

Toxicological Effects

Due to the lack of specific data on this compound, the potential toxicological effects can only be inferred from related compounds. The parent compound, naphthalene, is known to cause a range of adverse health effects.

Potential Toxicological Endpoints Based on Naphthalene and Other PBNs:

-

Hematotoxicity: Naphthalene is a known hemolytic agent, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.

-

Hepatotoxicity: The liver is a primary site of metabolism for xenobiotics and can be a target for toxicity from reactive metabolites. The study on HBN showed significant accumulation in the liver.[1]

-

Developmental and Reproductive Toxicity: Some studies on naphthalene have indicated the potential for developmental effects.

-

Carcinogenicity: The carcinogenicity of this compound has not been evaluated.

It is important to note that the presence of multiple bromine atoms on the naphthalene ring will significantly influence the compound's chemical properties, metabolic fate, and, consequently, its toxicological profile. Higher bromination may lead to increased persistence and bioaccumulation.

Conclusion

The toxicological profile of this compound remains largely uncharacterized. Based on data from a closely related congener, hexabromonaphthalene, it is likely that this compound is poorly absorbed orally, distributes to fatty tissues and the liver, is metabolized, and is primarily excreted in the feces. The potential for toxicity likely involves metabolic activation to reactive intermediates, a common pathway for aromatic hydrocarbons. Further research is needed to definitively determine the toxicological properties of this compound and to assess the potential risks to human health and the environment. Professionals in drug development and research should be aware of the data gaps and the potential for persistent and toxic effects when encountering this class of compounds.

References

Unraveling the Health Risks of Heptabromonaphthalene: A Technical Guide Based on Surrogates

Disclaimer: Direct toxicological data for heptabromonaphthalene is exceptionally scarce in publicly available scientific literature. Therefore, this technical guide utilizes data from structurally related compounds, primarily the parent compound naphthalene and other polybrominated naphthalenes (PBNs) and polychlorinated naphthalenes (PCNs), to infer potential health risks. The information presented should be interpreted with this significant data gap in mind and serves as a predictive assessment.

Executive Summary

This compound is a member of the polybrominated naphthalene (PBN) class of compounds, which are structurally similar to other polyhalogenated aromatic hydrocarbons known for their persistence, bioaccumulation, and toxicological effects. While specific data on this compound is lacking, the broader family of PBNs and related compounds are recognized as potential endocrine disruptors and may pose other health risks, including hepatotoxicity and carcinogenicity. The degree of halogenation is often associated with increased toxicity. This guide summarizes available quantitative toxicological data from surrogate compounds, details relevant experimental methodologies, and visualizes potential signaling pathways to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Quantitative Toxicological Data

The following tables summarize key toxicological data for naphthalene, which serves as a baseline for understanding the potential toxicity of its brominated derivatives. It is critical to note that the addition of bromine atoms can significantly alter the toxicological profile of a compound.

Table 1: Acute Toxicity Data for Naphthalene

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 2200 - 2600 mg/kg | [1] |

| Mouse | Oral | 533 mg/kg (male), 710 mg/kg (female) | [1] |

| Rabbit | Dermal | >2000 mg/kg | [1] |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Naphthalene

| Species | Exposure Route | Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Rat | Inhalation | 4 weeks | 3 ppm (16 mg/m³) | 10 ppm (52 mg/m³) | Respiratory effects | [1] |

| Rat | Oral (dietary) | Chronic | 100 mg/kg/day | 200 mg/kg/day | Decreased body weight | [1] |

| Mouse | Gavage | 14 days | - | 27 mg/kg/day | Immunotoxicity | [1] |

Key Experimental Protocols

The toxicological data for naphthalene are primarily derived from studies conducted by the National Toxicology Program (NTP). The methodologies of these key studies are detailed below to provide context for the presented data.

NTP 2-Year Carcinogenesis Bioassay of Naphthalene (Inhalation)

-

Animal Model: Fischer 344/N rats and B6C3F1 mice.

-

Administration Route: Whole-body inhalation.

-

Exposure Regimen: 6 hours per day, 5 days per week for 104 weeks.

-

Dose Levels: 0, 10, 30, or 60 ppm for rats and 0, 10, or 30 ppm for mice.

-

Endpoints Evaluated: Survival, body weight, clinical observations, and comprehensive histopathological examination of major organs and tissues.

-

Key Findings: The NTP concluded there was clear evidence of carcinogenic activity in male and female rats based on increased incidences of respiratory epithelial adenoma and olfactory epithelial neuroblastoma of the nose.[2] In female mice, there was some evidence of carcinogenic activity based on an increased incidence of pulmonary alveolar/bronchiolar adenomas.[2]

Naphthalene Developmental Toxicity Study (Oral Gavage)

-

Animal Model: Sprague-Dawley rats.

-

Administration Route: Oral gavage.

-

Exposure Regimen: Daily from gestation day 6 to 15.

-

Dose Levels: 0, 50, 150, and 450 mg/kg/day.

-

Endpoints Evaluated: Maternal toxicity (body weight, clinical signs), and developmental toxicity (fetal survival, fetal weight, and external, visceral, and skeletal malformations).

-

Key Findings: Maternal toxicity was observed at the higher doses. Developmental effects were only seen at doses that also produced significant maternal toxicity.[3]

Potential Signaling Pathways and Mechanisms of Toxicity

Based on studies of related polyhalogenated aromatic hydrocarbons, this compound may exert its toxic effects through several signaling pathways. The two most probable mechanisms are the activation of the Aryl hydrocarbon Receptor (AhR) and the disruption of endocrine signaling.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many polyhalogenated aromatic hydrocarbons are known ligands for the AhR, a ligand-activated transcription factor.[4] Activation of this pathway can lead to the induction of xenobiotic-metabolizing enzymes and a range of toxic effects.

Caption: Potential activation of the Aryl hydrocarbon Receptor (AhR) signaling pathway by this compound.

Endocrine Disruption Pathway

Polybrominated compounds have been shown to interfere with hormone signaling, potentially acting as agonists or antagonists of nuclear receptors such as the estrogen and androgen receptors.[5][6] This can lead to a variety of reproductive and developmental disorders.

Caption: Hypothesized endocrine disruption pathway for this compound.

Conclusion

While a definitive risk assessment for this compound is not possible without specific toxicological data, the available information on related compounds strongly suggests a potential for adverse health effects. The structural similarities to other persistent and toxic polyhalogenated aromatic hydrocarbons warrant a precautionary approach. Researchers and professionals in drug development should be aware of the potential for this compound to act as an endocrine disruptor and to induce toxicity through mechanisms such as AhR activation. Further research is critically needed to elucidate the specific toxicokinetics and toxicodynamics of this compound to enable a more accurate assessment of its health risks.

References

- 1. Naphthalene Technical Fact Sheet [npic.orst.edu]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. gov.uk [gov.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. Endocrine-disrupting potential of polybrominated diphenyl ethers (PBDEs) on androgen receptor signaling: a structural insight | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

Heptabromonaphthalene: An In-depth Technical Guide to its Photolytic and Microbial Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptabromonaphthalene, a highly brominated polycyclic aromatic hydrocarbon (PAH), belongs to the broader class of polybrominated naphthalenes (PBNs). Due to their persistence, bioaccumulative potential, and suspected toxicity, understanding the environmental fate of these compounds is of paramount importance. This technical guide provides a comprehensive overview of the current scientific understanding of the photolytic and microbial degradation of this compound. Owing to the limited availability of data specific to this compound, this guide draws upon existing research on other polybrominated and polychlorinated naphthalenes to infer potential degradation pathways and mechanisms. This document summarizes key quantitative data, details relevant experimental protocols, and utilizes visualizations to illustrate complex processes, serving as a valuable resource for researchers in environmental science, toxicology, and drug development.

Introduction

Polybrominated naphthalenes (PBNs) are a group of brominated flame retardants that have been used in various industrial applications. This compound, with seven bromine atoms on its naphthalene core, is a highly substituted congener. The strong carbon-bromine bonds and the aromatic nature of the naphthalene rings contribute to its chemical stability and resistance to degradation. This persistence, coupled with potential toxicological effects, necessitates a thorough understanding of its degradation pathways under environmental conditions. This guide explores the two primary degradation routes: photolysis, driven by light energy, and microbial degradation, mediated by microorganisms.

Photolytic Degradation of this compound

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. For halogenated aromatic compounds like this compound, this process is a significant abiotic degradation pathway.

Mechanism of Photodegradation

The primary mechanism of photolytic degradation for polyhalogenated aromatic compounds is reductive dehalogenation . This process involves the cleavage of a carbon-halogen bond, in this case, a carbon-bromine (C-Br) bond, followed by the abstraction of a hydrogen atom from the surrounding medium (e.g., solvent, organic matter).

The process can be summarized as follows:

-

Photoexcitation: The this compound molecule absorbs photons of light, leading to an excited electronic state.

-

Homolytic Cleavage: In the excited state, a C-Br bond can undergo homolytic cleavage, resulting in the formation of a naphthyl radical and a bromine radical.

-

Hydrogen Abstraction: The naphthyl radical then abstracts a hydrogen atom from a hydrogen donor in the environment to form a less brominated naphthalene congener.

This process of reductive debromination is stepwise, leading to the formation of a series of lower-brominated naphthalenes. The position of the bromine atom on the naphthalene ring can influence the rate of debromination.

Factors Influencing Photodegradation

Several environmental factors can influence the rate and extent of photolytic degradation:

-

Wavelength of Light: The energy of the light must be sufficient to break the C-Br bond. UV radiation, particularly in the environmentally relevant UV-B range (280-315 nm), is most effective.

-

Presence of Photosensitizers: Substances like humic acids, naturally present in aquatic environments, can absorb light and transfer the energy to the this compound molecule, accelerating its degradation.

-

Solvent/Matrix: The medium in which the compound is present plays a crucial role. Solvents that can act as hydrogen donors (e.g., hydrocarbons) can facilitate the hydrogen abstraction step and enhance the degradation rate.

-

Oxygen Concentration: The presence of oxygen can lead to the formation of photo-oxidation products, which may be more or less toxic than the parent compound.

Potential Degradation Products

The stepwise reductive debromination of this compound is expected to produce a series of lower-brominated naphthalenes, including hexabromonaphthalenes, pentabromonaphthalenes, and so on, eventually leading to the naphthalene parent ring, which can then undergo further degradation. Photo-oxidation can also lead to the formation of hydroxylated and other oxygenated derivatives.

Quantitative Data on Photodegradation of Analogous Compounds

| Compound | Matrix | Light Source | Rate Constant (k) | Half-life (t½) | Reference |

| Monochloronaphthalene (CN-1) | Water | UV-C | 0.011 min⁻¹ | 63 min | [1] |

| Monochloronaphthalene (CN-2) | Water | UV-C | ~0.023 min⁻¹ | ~30 min | [1] |

| Decabromodiphenyl ether (BDE-209) | Polystyrene film | Monochromatic (290 nm) | - | Φ = 0.27 | [2] |

| Tetrabromobisphenol A (TBBPA) | Polystyrene film | Monochromatic (290 nm) | - | Φ = 0.05 | [2] |

Note: Φ represents the quantum yield, a measure of the efficiency of a photochemical process.

Microbial Degradation of this compound

Microbial degradation is a key process in the environmental breakdown of persistent organic pollutants. Various microorganisms have evolved enzymatic machinery to utilize aromatic compounds as a source of carbon and energy.

Aerobic Microbial Degradation

Under aerobic conditions (in the presence of oxygen), the microbial degradation of aromatic hydrocarbons is typically initiated by dioxygenase enzymes.

Proposed Aerobic Degradation Pathway:

-

Initial Dioxygenation: A ring-hydroxylating dioxygenase attacks one of the aromatic rings of the this compound molecule, incorporating two hydroxyl groups to form a cis-dihydrodiol.

-

Dehydrogenation: A dehydrogenase enzyme then converts the cis-dihydrodiol to the corresponding dihydroxylated naphthalene.

-

Ring Cleavage: A ring-cleavage dioxygenase breaks open the dihydroxylated aromatic ring. This can occur via two main routes:

-

Ortho-cleavage: The ring is cleaved between the two hydroxyl groups.

-

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups.

-

-

Further Metabolism: The resulting aliphatic products are then further metabolized through various enzymatic steps, eventually entering central metabolic pathways like the Krebs cycle.

The presence of multiple bromine atoms on the naphthalene rings can hinder the initial enzymatic attack due to steric hindrance and altered electronic properties of the molecule. Debromination can occur at various stages of the degradation pathway, either before or after ring cleavage, mediated by dehalogenase enzymes.

Anaerobic Microbial Degradation

In the absence of oxygen, a different set of microorganisms and enzymatic pathways are responsible for degradation. For highly halogenated compounds, reductive dehalogenation is a key initial step.

Proposed Anaerobic Degradation Pathway:

-

Reductive Dehalogenation: Anaerobic bacteria, such as Dehalococcoides species, can utilize halogenated compounds as electron acceptors in a process known as dehalorespiration. This results in the sequential removal of bromine atoms, producing lower-brominated naphthalenes.[3]

-

Ring Cleavage: Once a sufficient number of bromine atoms have been removed, the naphthalene ring becomes more susceptible to anaerobic ring cleavage mechanisms, which are generally less efficient than their aerobic counterparts.

Microbial consortia, containing different species with complementary metabolic capabilities, are often more effective at degrading complex mixtures of halogenated compounds than single microbial strains.[4]

Microorganisms and Enzymes Involved

While specific microorganisms capable of degrading this compound have not been identified, several bacterial genera are known to degrade other PAHs and halogenated aromatic compounds. These include:

-

Pseudomonas

-

Rhodococcus

-

Sphingomonas

-

Mycobacterium

-

Burkholderia

The key enzymes involved in the initial stages of degradation are:

-

Ring-hydroxylating dioxygenases: Initiate the aerobic degradation of aromatic rings.

-

Dehalogenases: Catalyze the removal of halogen atoms.

-

Monooxygenases: Can also be involved in the initial hydroxylation of the aromatic ring.

Quantitative Data on Microbial Degradation of Analogous Compounds

As with photolytic degradation, quantitative data for the microbial degradation of this compound is scarce. The table below presents data for the degradation of related compounds by various microorganisms.

| Compound | Microorganism/Consortium | Conditions | Degradation Rate/Extent | Reference |

| Naphthalene | Pseudomonas sp. strain LBKURCC149 | Aerobic, with glucose | 13.95% degradation in 7 days | [5] |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Cupriavidus necator JMP134 | Aerobic | Utilized as sole carbon source | [6] |

| Pentachlorophenol | Desulfitobacterium hafniense PCP-1 | Anaerobic | Reductive dechlorination | [3] |

Experimental Protocols

This section outlines generalized experimental protocols for studying the photolytic and microbial degradation of this compound, based on methodologies reported for analogous compounds.

Photolytic Degradation Experimental Protocol

Objective: To determine the photolytic degradation rate and identify the degradation products of this compound in an aqueous solution.

Materials:

-

This compound standard

-

High-purity water (e.g., Milli-Q)

-

Organic solvent for stock solution (e.g., acetonitrile, hexane)

-

Quartz tubes or photoreactor

-

Light source (e.g., xenon lamp with filters to simulate sunlight, or specific wavelength UV lamps)

-

Stirring plate

-

High-performance liquid chromatography (HPLC) with a UV or mass spectrometry (MS) detector

-